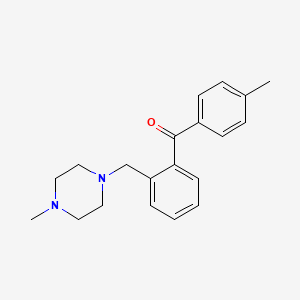

4'-Methyl-2-(4-methylpiperazinomethyl) benzophenone

Übersicht

Beschreibung

4’-Methyl-2-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C20H24N2O and a molecular weight of 308.42 g/mol. It is a derivative of benzophenone, characterized by the presence of a piperazine ring substituted with a methyl group. This compound is used in various fields, including medical research, environmental research, and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-2-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 4-methylbenzophenone with 4-methylpiperazine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of 4’-Methyl-2-(4-methylpiperazinomethyl) benzophenone may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4’-Methyl-2-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of benzophenone compounds, including 4'-Methyl-2-(4-methylpiperazinomethyl) benzophenone, exhibit potential antidepressant and anxiolytic properties. The piperazine moiety is known to interact with serotonin receptors, suggesting that this compound may modulate mood and anxiety levels effectively .

Antimicrobial Activity

Studies have shown that certain benzophenones possess antimicrobial properties. Preliminary investigations into this compound suggest it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Properties

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier may allow it to exert protective effects against neuronal damage .

UV Absorption and Stabilization

Benzophenones are widely used as UV absorbers in plastics and coatings. This compound can serve as an effective UV stabilizer due to its ability to absorb harmful UV radiation, thereby prolonging the lifespan of materials exposed to sunlight .

Photoinitiators in Polymer Chemistry

This compound can act as a photoinitiator in polymerization processes. When exposed to UV light, it generates free radicals that initiate the polymerization of monomers, making it valuable in the production of various polymeric materials .

Photodynamic Therapy (PDT)

The compound's ability to generate reactive oxygen species (ROS) upon light activation positions it as a potential agent in photodynamic therapy for cancer treatment. By selectively targeting cancer cells while sparing healthy tissue, it could enhance treatment efficacy .

Light-Sensitive Coatings

Incorporating this compound into coatings can improve their light sensitivity, making them suitable for applications requiring controlled release or activation upon exposure to light .

Case Studies

Wirkmechanismus

The mechanism of action of 4’-Methyl-2-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

- 4’-Cyano-2-(4-methylpiperazinomethyl) benzophenone

- 4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone

Comparison: 4’-Methyl-2-(4-methylpiperazinomethyl) benzophenone is unique due to its specific substitution pattern on the benzophenone core.

Biologische Aktivität

4'-Methyl-2-(4-methylpiperazinomethyl) benzophenone, also known as 4-(4-methylpiperazinomethyl)benzophenone, is a compound characterized by its unique benzophenone structure with a piperazine moiety. This structural configuration enhances its solubility and biological activity, making it a subject of interest in pharmacological research and material sciences. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities, particularly in anti-inflammatory and analgesic contexts. Notable findings include:

- Reduction in Paw Licking Time : In the second phase of the formalin test at a dosage of 100 mg/kg, the compound demonstrated a significant reduction in pain response.

- Anti-inflammatory Effects : The compound has been shown to reduce edema formation in various models. Specifically, it decreased cell migration and myeloperoxidase activity while lowering pro-inflammatory cytokines such as IL-1β and TNF-α during pleurisy tests.

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets. It is believed to modulate pathways related to inflammation and pain perception by binding to proteins and enzymes that regulate these processes. This interaction can alter cellular functions such as signal transduction and gene expression.

Case Studies

Several studies have explored the biological activities of this compound:

- Analgesic Activity : A study conducted on animal models assessed the analgesic properties of the compound using the formalin test. Results indicated a marked decrease in pain behavior, suggesting potential therapeutic applications in pain management.

- Anti-inflammatory Research : In another investigation, the compound was evaluated for its anti-inflammatory properties using models of induced pleurisy. The results showed significant reductions in inflammatory markers, indicating its potential as an anti-inflammatory agent.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

| Compound | Biological Activity | Mechanism | References |

|---|---|---|---|

| This compound | Analgesic, Anti-inflammatory | Modulates inflammatory pathways | |

| 3,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone | Opioid antagonist | Interacts with opioid receptors | |

| 2-Methyl-4'-(4-methylpiperazinomethyl) benzophenone | Antimicrobial potential | Various mechanisms depending on structure |

Eigenschaften

IUPAC Name |

(4-methylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-16-7-9-17(10-8-16)20(23)19-6-4-3-5-18(19)15-22-13-11-21(2)12-14-22/h3-10H,11-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDHXKNPMYLMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643858 | |

| Record name | (4-Methylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-74-6 | |

| Record name | Methanone, (4-methylphenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.